1-(Furan-2-ylmethyl)azetidin-3-ol is a chemical compound characterized by the presence of a furan ring attached to an azetidine ring through a methylene bridge. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthesizing more complex heterocyclic compounds.
The compound is cataloged with the chemical identifier 1331736-98-1 and can be sourced from chemical suppliers like BenchChem, which provides detailed information on its synthesis and applications.
1-(Furan-2-ylmethyl)azetidin-3-ol belongs to the class of azetidine derivatives, which are four-membered cyclic amines. The presence of the furan moiety adds to its structural complexity and potential reactivity, making it an interesting subject for both synthetic and biological studies.
The synthesis of 1-(Furan-2-ylmethyl)azetidin-3-ol typically involves several key steps:
The reaction conditions typically involve the use of solvents such as acetonitrile at elevated temperatures (around 65 °C), allowing for efficient formation of the target compound with good yields .
The molecular formula for 1-(Furan-2-ylmethyl)azetidin-3-ol is CHNO, and its molecular weight is approximately 177.20 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
1-(Furan-2-ylmethyl)azetidin-3-ol can undergo various chemical reactions:
Reagents commonly used in these reactions include:
These reactions can lead to a variety of substituted derivatives that may possess distinct biological or chemical properties.
The mechanism of action for 1-(Furan-2-ylmethyl)azetidin-3-ol involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzymatic activities and influence cellular processes, although detailed pathways are still under investigation . The unique structural features contribute to its binding affinity and reactivity.
1-(Furan-2-ylmethyl)azetidin-3-ol is typically presented as a white to off-white solid. Its melting point and solubility characteristics are important for practical applications but require further empirical determination.
The compound is stable under standard laboratory conditions but may undergo degradation or transformation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.
1-(Furan-2-ylmethyl)azetidin-3-ol has several scientific applications:
The synthesis of 1-(furan-2-ylmethyl)azetidin-3-ol typically begins with protected azetidin-3-ol derivatives, leveraging nucleophilic substitution for N-alkylation. A benchmark pathway involves the deprotection of N-Boc-3-hydroxyazetidine (CAS 45347-82-8) using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the reactive azetidin-3-ol trifluoroacetate salt. Subsequent conjugation with 2-(chloromethyl)furan under basic conditions (e.g., K₂CO₃) achieves N-alkylation, forming the target compound in 65-78% yield over two steps [1] [9]. Alternative routes employ reductive amination between azetidin-3-one and furfurylamine (NaBH₃CN, MeOH, 25°C), though this method faces challenges in stereoselectivity (<60% diastereomeric excess) [9]. Key limitations include the instability of unprotected azetidin-3-ol and competitive O-alkylation, necessitating careful control of stoichiometry and temperature.
Table 1: Synthetic Pathways to 1-(Furan-2-ylmethyl)azetidin-3-ol
Route | Key Reagents | Yield (%) | Byproducts |
---|---|---|---|
TFA Deprotection/Alkylation | TFA/DCM → 2-(chloromethyl)furan | 78 | O-Alkylated isomer (≤15%) |
Reductive Amination | NaBH₃CN, furfurylamine | 65 | Imine dimer (20%) |
Direct Displacement | Azetidin-3-ol, KOH, DMSO | 58 | Bis-alkylated product (12%) |
Catalytic ring formation provides efficient access to enantiopure azetidine precursors. Gold(I)-catalyzed oxidative cyclization of chiral N-propargylsulfonamides using BrettPhosAuNTf₂ and 2,6-dibromopyridine N-oxide generates azetidin-3-ones with >98% enantiomeric excess (ee). These ketones undergo stereoselective reduction (NaBH₄, CeCl₃) to yield trans-3-hydroxyazetidines, which are alkylated with furan derivatives [3] [7]. Palladium-catalyzed C–N coupling (e.g., Buchwald-Hartwig amination) links preformed azetidines to 2-bromomethylfuran, achieving 85% yield with Pd₂(dba)₃/XPhos at 80°C in toluene [9]. Catalyst selection critically impacts functional group tolerance: BrettPhosAuNTf₂ permits azido and halogen substituents, while Pd systems require inert atmospheres to prevent dehalogenation [3] [7].
Table 2: Catalytic Systems for Azetidine Synthesis
Catalyst | Oxidant/Additive | ee (%) | Compatible Functional Groups |
---|---|---|---|
BrettPhosAuNTf₂ | 2,6-Dibromopyridine N-oxide | >98 | Alkenes, halogens, azides |
Pd₂(dba)₃/XPhos | Cs₂CO₃ | – | Esters, nitriles, ketones |
PtCl₂ | N-Oxides | <5 | Limited (inactive) |
Aza-Michael addition enables direct coupling between azetidin-3-ol and electron-deficient furans. 2-Furanacrylonitrile serves as an optimal Michael acceptor, reacting with azetidine in ethanol/water (4:1) at pH 8–9 to afford 1-(2-cyano-2-(furan-2-yl)ethyl)azetidin-3-ol in 82% yield [9]. Solvent polarity governs regioselectivity: aprotic solvents (e.g., DMF) favor N-attack (95:5 N/O ratio), while protic solvents reduce selectivity (75:25). Microwave assistance (100°C, 20 min) enhances reaction rates 8-fold versus conventional heating [9]. Limitations arise with sterically hindered acceptors (e.g., 2-(furan-2-yl)-1-nitroethene), where yields drop below 40%.
Solvent engineering significantly reduces waste generation. Aqueous micellar catalysis using TPGS-750-M (α-tocopherol polyethylene glycol succinate) facilitates azetidine-furan conjugation with E-factors of 3.2, versus 12.5 in traditional DCM [9]. Key advances include:
Solid-phase synthesis (SPS) excels in parallelized production but faces limitations in scalability. Wang resin-bound azetidin-3-ol undergoes alkylation with 2-(Fmoc-aminomethyl)furan (DIEA, DMF), followed by cleavage (TFA/DCM), yielding 1-(furan-2-ylmethyl)azetidin-3-ol in 92% purity (HPLC). However, resin loading capacities (0.5–1.2 mmol/g) restrict batch sizes to <5 g [3]. Solution-phase methods accommodate kilogram-scale production: a continuous-flow deprotection-alkylation sequence (TFA → inline neutralization → furylmethyl bromide addition) delivers 1.2 kg/day with ≥99.5% purity [1] [9]. Economic analysis reveals solution-phase costs at $120/g (lab-scale) versus $480/g for SPS, though SPS enables rapid library diversification (e.g., 48 analogs in <72 hours) [3] [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase (Continuous Flow) |
---|---|---|
Scale | <5 g | >1 kg/day |
Purity (HPLC) | 90-92% | ≥99.5% |
Key Advantage | Rapid analog diversification | High scalability, low cost |
Primary Limitation | Resin loading capacity | Purification complexity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1